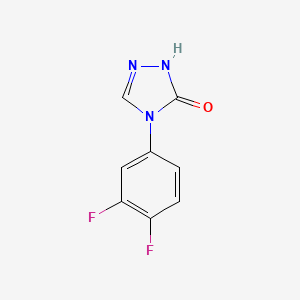

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group .

Synthesis Analysis

3,4-Difluorophenyl isocyanate may be used in the preparation of (±)- trans -4-[4-cyano-3-(trifluoromethyl)phenyl]- N -(3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide .Molecular Structure Analysis

The molecular formula of 3,4-Difluorophenyl isocyanate is C7H3F2NO . The average mass is 155.102 Da and the monoisotopic mass is 155.018265 Da .Chemical Reactions Analysis

3,4-Difluorophenyl isocyanate (DFPI) is a remarkable and versatile chemical compound with broad applications in various fields. As a colorless, water-soluble, and volatile liquid, DFPI serves as a valuable reagent, catalyst, and intermediate in diverse chemical reactions .Physical And Chemical Properties Analysis

The density of 3,4-Difluorophenyl isocyanate is 1.2±0.1 g/cm3. Its boiling point is 186.4±30.0 °C at 760 mmHg. The vapor pressure is 0.7±0.4 mmHg at 25°C. The enthalpy of vaporization is 42.3±3.0 kJ/mol. The flash point is 58.9±14.2 °C .Scientific Research Applications

Corrosion Inhibition and Steel Protection

- Corrosion Inhibition in Acidic Media : 4H-1,2,4-triazole derivatives are effective in protecting mild steel from corrosion in hydrochloric acid. They act as mixed-type inhibitors, with effectiveness depending on the type and nature of substituents in the molecule (Bentiss et al., 2007). Similarly, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole shows high inhibition efficiency in both hydrochloric and sulfuric acids, following Langmuir's adsorption isotherm (Lagrenée et al., 2002).

Antimicrobial Activity

- Antimicrobial Properties : Some 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing 1,2,4-Triazolo nucleus demonstrate significant inhibition of bacterial and fungal growth. These derivatives are synthesized via reactions involving 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Purohit et al., 2011).

Luminescent Properties

- Luminescent Applications : Compounds based on the 4-amino-4H-1,2,4-triazole group exhibit notable solid-state luminescent properties. The presence of various hydrogen bonds and C-H∙∙∙π interactions contributes to their luminescent characteristics, with potential applications in material science (Xi et al., 2021).

Coordination Chemistry

- Use in Coordination Chemistry : The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles has been extensively studied, revealing various coordination modes in complexes of these ligands. This research is essential for the development of new materials and chemical processes (Klingele & Brooker, 2003).

Genotoxic Impurity Analysis

- Detection of Genotoxic Impurities : Methods have been developed to quantify genotoxic impurities like 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole in fluconazole samples, indicating the importance of these derivatives in ensuring drug safety (Devanna & Reddy, 2016).

Safety and Hazards

properties

IUPAC Name |

4-(3,4-difluorophenyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O/c9-6-2-1-5(3-7(6)10)13-4-11-12-8(13)14/h1-4H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWUKASJJJZNLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NNC2=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylpyrazol-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2442807.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2442809.png)

![3-benzyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2442812.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2442814.png)

![8-butyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442817.png)

![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442823.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2442824.png)